N-mesityl-2-(3-methylphenoxy)propanamide
Description
N-mesityl-2-(3-methylphenoxy)propanamide (C₁₆H₁₉NO) is a propanamide derivative characterized by a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen and a 3-methylphenoxy moiety at the α-carbon of the propanamide backbone. This compound has garnered attention in medicinal chemistry and materials science due to its structural versatility, which allows for modulation of biological activity and physicochemical properties through targeted substitutions .
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12-7-6-8-17(11-12)22-16(5)19(21)20-18-14(3)9-13(2)10-15(18)4/h6-11,16H,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNGBAFMFIKLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Propanamide Structure
Compounds sharing the propanamide backbone but differing in substituents exhibit diverse applications:
| Compound Name | Substituents on Propanamide Core | Key Applications/Activities | References |
|---|---|---|---|
| Sensor L1 | Nitrophenyl acetamide linker, hexyloxy chain | Fluoride ion detection (colorimetric) | |
| Taranabant (MK-0364) | Complex aryl/heterocyclic substituents | CB1R inverse agonist (anti-obesity) | |
| Thiadiazolopyrimidine-propanamide | Dichlorophenoxy group, thiadiazolopyrimidine ring | Herbicidal activity | |
| 2-Chloro-N-[3-(3-methylphenoxy)propyl]acetamide | Chloroacetamide, propyl chain | Potential therapeutic applications |
Key Insights :
- The propanamide core is a common pharmacophore in pharmaceuticals (e.g., Taranabant) and agrochemicals (e.g., thiadiazolopyrimidine derivatives). Sensor L1 demonstrates how substituents like nitrophenyl groups enable anion-sensing functionality .
Phenoxy Group Variations
Modifications to the phenoxy moiety influence solubility, receptor affinity, and target specificity:
Key Insights :
- The 3-methylphenoxy group in NAPMA and the target compound is critical for osteoclast inhibition, while chloro substitution (as in ) enhances antimicrobial properties .
Amide Nitrogen Substituents
The substituent on the amide nitrogen significantly alters biological activity and physicochemical properties:
Key Insights :
- The mesityl group confers metabolic stability due to steric hindrance, whereas piperazinyl (NAPMA) or amino groups () enhance solubility and receptor interactions .
Physicochemical and Pharmacokinetic Comparisons
| Property | This compound | NAPMA | Thiadiazolopyrimidine-propanamide |
|---|---|---|---|
| Lipophilicity (LogP) | High (mesityl group) | Moderate | High (dichlorophenoxy) |
| Solubility | Low (hydrophobic substituents) | Moderate (polar groups) | Low |
| Stability | High (steric protection of amide bond) | Moderate | Variable |
Data adapted from .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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